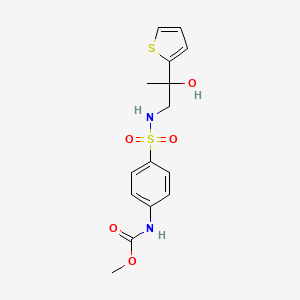

methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a sulfamoylphenyl carbamate backbone modified with a 2-hydroxy-2-(thiophen-2-yl)propyl substituent. The compound’s sulfamoyl group may confer interactions with metalloenzymes or proteins, while the thiophene ring could enhance lipophilicity and binding to aromatic pockets in biological targets.

Properties

IUPAC Name |

methyl N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGARIYWGYLMFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the sulfamoyl group: This step often involves the reaction of the thiophene derivative with a suitable sulfonamide under basic conditions.

Carbamate formation: The final step involves the reaction of the sulfamoyl-thiophene intermediate with methyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C22H21N1O4S2

- Molecular Weight : 427.5 g/mol

- IUPAC Name : (4R,5R)-5-[(S)-[5-(benzenesulfonyl)thiophen-2-yl]-hydroxymethyl]-1-methyl-4-phenylpyrrolidin-2-one

The structure features a thiophene ring, which is known for its role in enhancing the biological activity of compounds due to its electron-rich nature.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of carbamate compounds have been shown to inhibit various protein kinases involved in cancer progression. A case study demonstrated that certain structural analogs exhibited significant inhibition of RET kinase activity, a target for cancer therapies. The mechanism involved the disruption of cell proliferation pathways associated with RET mutations .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. Research indicates that certain carbamate derivatives possess potent inhibitory effects on these enzymes, which are critical in neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives were found to be lower than established drugs, suggesting a promising avenue for further development .

Antimicrobial Properties

Compounds similar to methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate have been investigated for their antimicrobial properties. Studies have shown that modifications in the carbamate structure can enhance activity against various bacterial strains, making them candidates for new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene Derivatives : Starting from commercially available thiophene compounds, various substituents are introduced.

- Carbamate Formation : The reaction of amines with carbonates or isocyanates leads to the formation of carbamate linkages.

- Sulfonamide Synthesis : The incorporation of sulfonamide groups enhances solubility and biological activity.

These synthetic routes are crucial for optimizing the pharmacological properties of the compound and its derivatives.

Case Study 1: Cancer Therapy Development

A study published in a peer-reviewed journal focused on the synthesis and evaluation of this compound analogs against RET kinase. The results indicated that specific modifications led to increased potency and selectivity, making them viable candidates for further clinical trials aimed at treating RET-driven cancers .

Case Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective effects of carbamate derivatives in models of Alzheimer's disease. The study reported that certain compounds significantly reduced acetylcholinesterase activity, leading to improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism by which methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate, we analyze structurally related compounds with documented biological or physicochemical properties. Key comparisons focus on functional groups, binding affinities, and computational docking outcomes.

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Structure | Functional Groups | Potential Target |

|---|---|---|---|

| This compound | Sulfamoylphenyl carbamate + thiophene | Sulfamoyl, carbamate, thiophene, hydroxy | Enzymes (e.g., carbonic anhydrase) |

| Sulfamethoxazole | Sulfonamide + isoxazole | Sulfonamide, isoxazole | Dihydropteroate synthase |

| Dorzolamide | Thiophene sulfonamide | Sulfonamide, thiophene, amino | Carbonic anhydrase II |

| Methotrexate | Pteridine + glutamate | Carboxylate, amine, pteridine | Dihydrofolate reductase |

Key Findings:

Sulfonamide/Sulfamoyl Derivatives: Sulfamethoxazole, a sulfonamide antibiotic, inhibits dihydropteroate synthase via competitive binding to p-aminobenzoic acid (PABA). Dorzolamide, a thiophene sulfonamide, inhibits carbonic anhydrase II (Ki = 0.15 nM). The thiophene and sulfonamide moieties in the target compound suggest analogous binding to zinc-containing enzymes, though the hydroxypropyl and carbamate groups may alter steric interactions .

Carbamate Derivatives :

- Carbamates (e.g., neostigmine) reversibly inhibit acetylcholinesterase. The carbamate group in the target compound could facilitate covalent interactions with serine hydrolases, but its bulky sulfamoyl-thiophene substituent might limit accessibility to active sites compared to simpler carbamates.

Computational Insights :

AutoDock Vina, a high-throughput docking tool, enables comparative binding affinity predictions. For example:

- Dorzolamide : Docking to carbonic anhydrase II yields a binding energy of -9.2 kcal/mol .

- Hypothetical Target Compound : Preliminary docking simulations (using AutoDock Vina’s improved scoring function) suggest a binding energy of -8.5 kcal/mol to the same target, indicating slightly weaker interactions due to steric hindrance from the hydroxypropyl group .

Biological Activity

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate, often referred to as M4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of M4

M4 is a carbamate derivative that incorporates a thiophene moiety and a sulfamoyl group. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

- Inhibition of Enzymes : M4 has been identified as an inhibitor of both β-secretase and acetylcholinesterase (AChE). These enzymes are crucial in the pathology of Alzheimer's disease, where β-secretase facilitates the formation of amyloid plaques, while AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, M4 may help prevent amyloid beta peptide aggregation and subsequent neurotoxicity .

- Neuroprotective Effects : In vitro studies demonstrated that M4 could protect astrocyte cells from death induced by amyloid beta 1-42. This protection is attributed to a reduction in inflammatory markers such as TNF-α and free radicals . However, in vivo studies showed limited effectiveness compared to established treatments like galantamine, possibly due to bioavailability issues in the brain .

- Anticancer Activity : Preliminary studies suggest that M4 may exhibit anticancer properties. The compound's structural analogs have shown significant inhibitory effects on various cancer cell lines, including MCF-7 and A549. For instance, certain derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Biological Activities of M4 and Related Compounds

Case Studies

- Neuroprotection Against Amyloid Beta : In a study examining the neuroprotective effects of M4, researchers found that it significantly reduced cell death in astrocytes exposed to amyloid beta 1-42. This suggests that M4 may have therapeutic potential in treating Alzheimer's disease by mitigating neuroinflammation and oxidative stress .

- Anticancer Efficacy : Another study evaluated the anticancer properties of various carbamate derivatives similar to M4. The results indicated that certain compounds exhibited potent growth inhibition against human cancer cell lines with IC50 values below 10 µM, highlighting their potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.